2-Ethylindazole-6-carboxylic acid
Description
Contextual Significance of Indazole Scaffolds in Contemporary Chemical and Biological Sciences
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comgoogle.comnih.gov This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities. nih.govresearchgate.net Synthetic indazole derivatives are integral to numerous pharmaceuticals and compounds under investigation for therapeutic use. nih.gov
The versatility of the indazole ring allows it to interact with various biological targets, leading to a broad spectrum of pharmacological effects. These include anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer activities. nih.govresearchgate.net A number of commercially successful drugs incorporate the indazole core, demonstrating its importance in drug design. For instance, Niraparib is an indazole-containing drug used in cancer therapy, and Pazopanib is a tyrosine kinase inhibitor also based on this scaffold. nih.gov The ability to functionalize the indazole ring at different positions allows chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov
Indazoles can exist in different tautomeric forms, primarily 1H- and 2H-indazoles, with the 1H form being generally more stable. nih.govgoogle.com The specific substitution at the N1 or N2 position is crucial as it significantly influences the compound's three-dimensional shape and its binding affinity to target proteins. The ethyl group at the N2 position in 2-Ethylindazole-6-carboxylic acid defines it as a 2H-indazole derivative, a class that is actively explored in drug discovery. nih.govorganic-chemistry.org
The Carboxylic Acid Functional Group: Its Ubiquity and Importance in Bioactive Chemical Entities
The carboxylic acid (-COOH) is a fundamental functional group in organic chemistry and is frequently incorporated into the design of bioactive molecules. Its unique properties make it a key component in a vast number of pharmaceuticals. nih.gov The ability of the carboxyl group to donate a proton gives it acidic characteristics and allows it to form strong hydrogen bonds and ionic interactions. nih.gov
These interactions are often critical for the binding of a drug molecule to its biological target, such as an enzyme or receptor. nih.gov Furthermore, the presence of a carboxylic acid can significantly impact a molecule's pharmacokinetic profile. By being ionized at physiological pH, it can enhance water solubility, which is a crucial factor for drug delivery and distribution in the body. nih.gov However, this ionization can also present challenges, such as limited ability to cross biological membranes, a factor that medicinal chemists must balance during drug design. nih.gov Many widely used drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics, contain a carboxylic acid moiety, underscoring its therapeutic relevance. nih.gov
Historical Development and Emerging Trends in Indazole-Based Chemical Research Pertinent to this compound
The history of indazole chemistry dates back to the 19th century, with the first synthesis reported by Emil Fischer. researchgate.net Since then, a multitude of synthetic methods have been developed to construct and modify the indazole ring system, reflecting its growing importance. nih.govorganic-chemistry.org Early methods have been expanded upon by modern catalytic processes, including palladium- and copper-catalyzed reactions, which offer efficient and selective ways to create substituted indazoles. nih.govorganic-chemistry.org
A significant emerging trend in indazole research is the development of specific kinase inhibitors for cancer treatment. nih.gov Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov The structural information of this compound, with its N2-alkylation and C6-carboxylation, fits within the scope of structures investigated for such activities.
Recent research has also focused on creating N-substituted indazole carboxylic acids for various applications. For example, studies have detailed the synthesis of N1 and N2-substituted indazole-3-carboxylic acids for the development of synthetic cannabinoids and their metabolites, highlighting the modularity of the indazole scaffold. diva-portal.org Furthermore, derivatives of indazole-6-carboxylic acid have been explored as potential herbicides, demonstrating the scaffold's utility beyond medicine. mdpi.com The development of novel, efficient synthetic routes to specific isomers like 2H-indazoles remains an active area of research to support these applications. organic-chemistry.orgacs.org
Detailed Research Findings
Synthesis and Characterization
The synthesis of this compound would typically involve a two-step process: the selective N-alkylation of an indazole-6-carboxylate ester, followed by the hydrolysis of the ester to the carboxylic acid.
N-Alkylation: The reaction of a starting material like Ethyl 1H-indazole-6-carboxylate with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base would lead to a mixture of N1 and N2-ethylated products. The reaction conditions, including the choice of base and solvent, are critical for controlling the ratio of these two isomers. mdpi.com
Hydrolysis: The isolated 2-ethyl-1H-indazole-6-carboxylate ester can then be hydrolyzed to the final carboxylic acid product, typically using a base like sodium hydroxide (B78521) followed by acidification. nih.govnih.gov
Characterization of the final product would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity. mdpi.com
Physicochemical Properties of Related Indazole Analogs
To provide an insight into the expected properties of this compound, the table below lists properties for its parent scaffold, 1H-Indazole-6-carboxylic acid, and a related methylated ester derivative.
| Property | 1H-Indazole-6-carboxylic acid | 2-Methyl-2H-indazole-6-carboxylic acid methyl ester |
|---|---|---|
| Molecular Formula | C8H6N2O2 | C10H10N2O2 |
| Molecular Weight | 162.15 g/mol | 190.20 g/mol |
| Physical Form | Solid | Solid |
| Melting Point | 302-307 °C | Not available |
| CAS Number | 704-91-6 | 1071433-01-6 |
Data sourced from commercial supplier information. sigmaaldrich.comletopharm.com
Biological Activity of Related Indazole-6-Carboxylic Acid Derivatives
Research into derivatives of indazole-6-carboxylic acid suggests potential applications in various fields. The following table summarizes findings for structurally related compounds, which may inform the potential research avenues for this compound.
| Compound Class | Observed Biological Activity | Research Context | Reference |
|---|---|---|---|
| 6-Indazolyl-2-picolinic acids | Herbicidal activity | Showed potent root growth inhibition in various weeds, suggesting a potential application in agriculture. | mdpi.com |
| 2,3-Diphenyl-2H-indazole derivatives (including carboxylic acids) | Antimicrobial and Anti-inflammatory | Exhibited inhibitory activity against various protozoa, fungi, and the COX-2 enzyme. | researchgate.netnih.gov |
| 3-Carboxamido-2H-indazole derivatives | CDK8 Inhibition | Identified as potential inhibitors for Cyclin-dependent kinase 8 (CDK8), a target in oncology. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-6-8-4-3-7(10(13)14)5-9(8)11-12/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKMMPQNLANWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethylindazole 6 Carboxylic Acid and Its Structural Analogues
Strategies for the Construction of the Indazole Core Incorporating a C-6 Carboxylic Acid Moiety
Regioselective Cycloaddition and Annulation Reactions to Form the Indazole Ring System
Modern organic synthesis offers several powerful methods for constructing the indazole core with high regioselectivity. Annulation and cycloaddition reactions are particularly prominent strategies. organic-chemistry.org
One of the most effective methods is the [3+2] cycloaddition of arynes with diazo compounds or their precursors, such as N-tosylhydrazones. organic-chemistry.orgnih.govfrontiersin.org In this approach, an appropriately substituted aryne, generated in situ, reacts with a diazo compound to form the indazole ring. To obtain a C-6 carboxylated indazole, the synthesis would start with a correspondingly substituted aryne precursor.
Another powerful strategy involves transition-metal-catalyzed annulation reactions . nih.gov These reactions can construct the indazole ring from various starting materials. For instance, rhodium-catalyzed annulation of azobenzenes with sulfoxonium ylides can produce 3-acyl-2H-indazoles, which can be further modified. nih.gov Similarly, copper-catalyzed reactions of 2-bromobenzaldehydes with primary amines and sodium azide (B81097) provide a direct route to 2-substituted-2H-indazoles. organic-chemistry.org The strategic choice of substituted starting materials is key to ensuring the carboxylic acid moiety is correctly positioned at C-6 of the resulting indazole core.
| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome | Reference(s) |
| [3+2] Cycloaddition | Aryne + N-Tosylhydrazone | Mild conditions | 3-Substituted Indazole | organic-chemistry.orgfrontiersin.org |
| [3+2] Annulation | Aryne + Hydrazone | CsF or KF, THF or MeCN | 1,3-Disubstituted Indazole | nih.gov |
| Copper-Catalyzed Annulation | 2-Bromobenzaldehyde + Primary Amine + Sodium Azide | Copper Catalyst | 2-Substituted-2H-Indazoles | organic-chemistry.org |
| Rhodium-Catalyzed Annulation | Azobenzene + Sulfoxonium Ylide | Rhodium(III) Catalyst | 3-Acyl-2H-Indazoles | nih.gov |
Directed Functionalization and Chemical Transformations for Carboxylic Acid Introduction at C-6
Introducing a carboxylic acid group at the C-6 position of a pre-formed indazole ring can be achieved through directed functionalization, although building the ring with the carboxyl group already in place is often more straightforward. Direct C-H carboxylation of indazoles at the C-6 position is challenging; therefore, synthetic strategies often rely on precursors.
A common approach is to start with a precursor molecule that already contains a functional group at the desired position, which can then be converted to a carboxylic acid. For instance, a methyl or cyano group at the C-6 position of the indazole can be oxidized or hydrolyzed, respectively, to yield the carboxylic acid. The synthesis of 1H-indazole-6-carboxylic acid itself has been documented, and it serves as a common starting material for further derivatization. sigmaaldrich.comuni.lu
Alternatively, functionalization can be achieved through cross-coupling reactions on a halogenated indazole precursor, such as 6-bromoindazole. A palladium-catalyzed carbonylation reaction, for example, could introduce the carboxylic acid group or an ester precursor.
Synthesis of the 2-Ethyl Substitution: Regiocontrol and Isomer Differentiation
With the indazole-6-carboxylic acid core in hand, the next critical step is the selective introduction of an ethyl group at the N-2 position. The inherent tautomerism of the indazole ring means that alkylation can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. nih.gov
Methods for Selective N-2 Alkylation of Indazole Precursors
Achieving high regioselectivity for N-2 alkylation is a significant challenge in indazole chemistry. Several methods have been developed to control the outcome of the alkylation reaction. nih.gov The choice of reagents and reaction conditions plays a crucial role in directing the alkylation to the desired nitrogen.
One highly effective method for selective N-2 alkylation involves using specific alkylating agents under acidic conditions. For example, the use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates as the alkylating agent has been shown to afford the corresponding 2-alkyl-2H-indazoles with high selectivity, avoiding the formation of N-1 isomers. organic-chemistry.orgwuxibiology.com This method is applicable to a wide range of substrates, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org
Another approach is the direct alkylation of indazoles with α-bromocarbonyl compounds mediated by gallium/aluminium, which has been shown to be regioselective for the N-2 position. researchgate.net A one-pot condensation-Cadogan reductive cyclization has also been reported for the regioselective synthesis of 2H-indazoles. researchgate.net
| Method | Reagents | Catalyst/Conditions | Selectivity | Reference(s) |
| Catalytic Alkylation | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(II) triflate | High N-2 selectivity | organic-chemistry.orgwuxibiology.com |
| Metal-Mediated Alkylation | α-Bromocarbonyl compounds | Gallium/Aluminium | Regioselective for N-2 | researchgate.net |
| Reductive Cyclization | Ortho-imino-nitrobenzene substrates | Tri-n-butylphosphine | Selective for N-2 alkyl indazoles | researchgate.net |
| Copper-Catalyzed Cross-Coupling | Diaryliodonium salts | CuCl | Complete N-2 regiocontrol | rsc.org |
Chromatographic and Other Isolation Techniques for 2-Ethyl Isomer Separation
When N-alkylation reactions yield a mixture of N-1 and N-2 isomers, efficient separation techniques are essential to isolate the desired 2-ethylindazole-6-carboxylic acid.
Column chromatography is the most common method for separating indazole isomers on a laboratory scale. nih.gov The difference in polarity between the N-1 and N-2 isomers allows for their separation on a silica (B1680970) gel column. Typically, the less polar N-1 isomer elutes before the more polar N-2 isomer.
For larger scale production, recrystallization can be a more practical and economical method. A patent describes the separation of 1- and 2-substituted indazole isomers by recrystallization from mixed solvent systems, such as acetone/water, ethanol/water, or tetrahydrofuran/water, to obtain the individual isomers in high purity.
In cases where the isomers are particularly difficult to separate, more advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be employed. acs.org The use of chiral columns in HPLC has also been explored for the separation of other types of indazole isomers.
Exploration of Sustainable and Scalable Synthetic Routes for this compound
The development of sustainable and scalable synthetic routes is a critical consideration for the industrial production of this compound. This involves optimizing reaction conditions to improve efficiency, reduce waste, and ensure safety on a large scale.
Recent research has focused on the development of green chemistry approaches for the synthesis of indazoles. organic-chemistry.org This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and catalyst-free or metal-free reaction conditions where possible. organic-chemistry.orgnih.gov For instance, the synthesis of 2H-indazole derivatives has been achieved in a one-pot, three-component reaction using copper(I) oxide nanoparticles as a catalyst in PEG as a green solvent. organic-chemistry.org
The scalability of synthetic methods is another key factor. Procedures that have been demonstrated on a gram-scale or larger are particularly valuable. rsc.org For example, a methodology for the selective synthesis of N1-alkyl indazoles has been safely demonstrated on a 100 g scale, highlighting the potential for large-scale manufacture. rsc.org Similarly, the synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was optimized for production, utilizing automated preparative HPLC for purification, which suggests adaptability for larger scales. acs.org
Future research will likely focus on combining these principles to develop a truly sustainable and scalable synthesis of this compound, potentially through continuous flow chemistry or by further optimizing catalytic systems to minimize waste and maximize yield.
Comprehensive Structural Characterization and Spectroscopic Elucidation of 2 Ethylindazole 6 Carboxylic Acid
Application of Advanced Spectroscopic Techniques for Structural Assignment
Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information, culminating in a detailed "fingerprint" of the molecule.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For 2-Ethylindazole-6-carboxylic acid, ¹H NMR spectroscopy is used to identify all hydrogen atoms. The spectrum is expected to show distinct signals for the ethyl group and the protons on the indazole ring. The ethyl group would present as a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling. The aromatic region would display signals corresponding to the protons at positions 3, 4, 5, and 7 of the indazole core. A key feature for 2-substituted indazoles is the chemical shift of the H-3 proton, which typically appears as a singlet at a downfield position (around 8.1-8.4 ppm) compared to its N-1 isomer counterpart. chemicalbook.comdiva-portal.org
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The spectrum would clearly show the carbonyl carbon of the carboxylic acid group at a highly deshielded position (typically 165-185 ppm). nih.gov The carbons of the ethyl group and the seven carbons of the indazole ring would also be identifiable. Studies on related N-2 substituted indazoles have shown that the C3 and C3a carbons are notably more shielded (appear at a lower ppm value) compared to those in N-1 isomers, providing a reliable method for distinguishing between the two. diva-portal.org
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons (e.g., within the ethyl group and between adjacent aromatic protons), while an HMBC spectrum would show correlations between carbons and protons separated by two or three bonds, confirming the placement of the ethyl group at the N-2 position and the carboxylic acid at the C-6 position.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on established ranges for 2-substituted indazole derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | N/A |
| H-3 | 8.1 - 8.4 | Singlet | N/A |
| H-7 | ~7.8 | Doublet | ~8.5 |
| H-5 | ~7.7 | Doublet | ~8.5 |
| H-4 | ~7.1 | Doublet of Doublets | ~8.5, ~1.5 |
| N-CH₂-CH₃ | 4.4 - 4.6 | Quartet | ~7.3 |
| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet | ~7.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established ranges for 2-substituted indazole derivatives.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 167 - 172 |
| C-7a | 148 - 150 |
| C-3a | 125 - 127 |
| C-3 | 121 - 123 |
| C-6 | 123 - 125 |
| C-5 | 120 - 122 |
| C-4 | 118 - 120 |
| C-7 | 110 - 112 |
| N-CH₂ | 45 - 50 |
| CH₃ | 14 - 16 |
Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺. Fragmentation patterns, which result from the breakdown of the molecular ion, provide further structural clues. nih.gov Expected fragmentation would include the loss of the ethyl group ([M-29]⁺), the hydroxyl group from the acid ([M-17]⁺), and the entire carboxyl group ([M-45]⁺). nih.gov
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. researchgate.net A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Additional bands confirming the structure include C-H stretches for the aromatic ring and the alkyl group (around 2850-3100 cm⁻¹), C=C and C=N stretches in the 1450-1620 cm⁻¹ region, and a C-O stretch around 1210-1320 cm⁻¹. researchgate.net
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aromatic & Alkyl | 2850 - 3100 | Medium to Sharp |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| C=C / C=N Stretch | Aromatic/Indazole Ring | 1450 - 1620 | Medium to Weak |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| O-H Bend | Carboxylic Acid | 920 - 950 | Medium, Broad |
X-ray Crystallographic Analysis for Definitive Structural Determination
While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray diffraction offers the most definitive proof. This technique maps the electron density within a crystal, revealing the precise three-dimensional arrangement of atoms and providing exact bond lengths, bond angles, and stereochemistry.
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed. This analysis would confirm the planarity of the bicyclic indazole ring system. It would also provide precise measurements of all bond lengths and angles, such as the C-N bonds of the ethyl group to the indazole nitrogen and the C-C and C-O bonds of the carboxylic acid group. This data serves as the ultimate confirmation of the structural assignments made through spectroscopy. The analysis would also definitively establish the ethyl group's attachment to the N-2 position, a key isomeric feature.
Structure Activity Relationship Sar Studies and Rational Derivatization of 2 Ethylindazole 6 Carboxylic Acid Analogues
Systematic Chemical Modifications of the Carboxylic Acid Functionality
The carboxylic acid group at the C-6 position of the indazole ring is a key pharmacophoric element. nih.gov Its acidic nature and ability to form hydrogen bonds often play a crucial role in the binding of the molecule to its target. nih.gov However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor permeability and potential for metabolic liabilities. nih.govresearchgate.net Therefore, extensive efforts have been dedicated to its modification through esterification, amidation, and bioisosteric replacement.
Synthesis of Ester and Amide Derivatives and Their Conformational Properties
The synthesis of ester and amide derivatives of 2-ethylindazole-6-carboxylic acid represents a common strategy to modulate the physicochemical properties of the parent compound. nih.govorganic-chemistry.org Esterification, typically achieved by reacting the carboxylic acid with an appropriate alcohol under acidic conditions, can increase lipophilicity and potentially improve membrane permeability. nih.gov Similarly, the formation of amides, through reaction with amines, introduces a hydrogen bond donor and acceptor, which can lead to altered binding interactions and solubility profiles. nih.govorganic-chemistry.org
A variety of synthetic methods have been developed for the preparation of esters and amides from carboxylic acids. organic-chemistry.org For instance, photocatalyzed triple C–F bond cleavage of methyltrifluorides has emerged as a modular approach for the synthesis of α-arylated esters and amides. nih.gov
| Derivative | Modification | Potential Impact |
| Esters | Replacement of acidic proton with an alkyl or aryl group | Increased lipophilicity, improved membrane permeability, altered metabolic stability |
| Amides | Replacement of hydroxyl group with an amino group | Altered hydrogen bonding capacity, modified solubility, potential for new interactions with target |
Investigation of Bioisosteric Replacements for the Carboxylic Acid Group
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.comdrughunter.com In the context of this compound, replacing the carboxylic acid with a group that mimics its size, shape, and electronic properties can lead to improved potency, selectivity, and pharmacokinetic profiles. drughunter.com
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govresearchgate.net Tetrazoles, for example, are acidic heterocycles that can act as a non-classical bioisostere of the carboxylic acid group, often leading to improved metabolic stability and oral bioavailability. researchgate.netdrughunter.com Acyl sulfonamides also present an acidic proton and can form similar hydrogen bond interactions as a carboxylic acid, but with different physicochemical properties. nih.govdrughunter.com The choice of bioisostere is highly context-dependent, and the optimal replacement will vary depending on the specific biological target and desired property improvements. cambridgemedchemconsulting.comdrughunter.com
| Bioisostere | Key Features | Potential Advantages over Carboxylic Acid |
| Tetrazole | Acidic NH group, planar ring system | Improved metabolic stability, enhanced oral bioavailability. researchgate.netdrughunter.com |
| Acyl Sulfonamide | Acidic proton, hydrogen bond donor/acceptor | Can modulate acidity and lipophilicity. nih.govdrughunter.com |
| Hydroxamic Acid | Can chelate metal ions, hydrogen bond donor/acceptor | May offer unique binding interactions. researchgate.net |
Exploration of Substitution Patterns on the Indazole Ring System and 2-Ethyl Moiety
Modifications to the indazole ring and the N-2 ethyl group provide another avenue for optimizing the biological activity of this compound analogues.
Impact of Alkyl Chain Variations at N-2 on Ligand-Target Interactions
The ethyl group at the N-2 position of the indazole ring plays a significant role in orienting the molecule within the binding site of its target. Varying the length and branching of this alkyl chain can have a profound impact on ligand-target interactions. For instance, increasing the chain length may allow for additional hydrophobic interactions with the target protein, potentially increasing potency. Conversely, introducing steric bulk, such as a tert-butyl group, could either enhance binding through favorable van der Waals interactions or disrupt binding due to steric hindrance. The optimal alkyl substituent is therefore highly dependent on the topology of the binding site.
Effects of Aromatic Ring Substituents (C-4, C-5, C-7 positions) on Biological Potency and Selectivity
The introduction of substituents at the C-4, C-5, and C-7 positions of the indazole ring offers a powerful means to modulate the electronic properties and steric profile of the molecule, thereby influencing its biological potency and selectivity. austinpublishinggroup.comnih.gov For example, the addition of electron-withdrawing groups, such as halogens or nitro groups, can alter the pKa of the indazole nitrogen and influence hydrogen bonding interactions. austinpublishinggroup.com Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can enhance electron density in the aromatic system and potentially lead to different binding modes. austinpublishinggroup.com
The position of the substituent is also critical. A substituent at the C-7 position, for instance, is in close proximity to the N-2 position and can significantly influence the orientation of the N-2 alkyl group. researchgate.net Similarly, substituents at the C-4 and C-5 positions can project into different regions of the binding pocket, allowing for the fine-tuning of ligand-target interactions. nih.gov Structure-based design approaches have been instrumental in guiding the selection of appropriate substituents to enhance potency and selectivity for specific targets like phosphoinositide 3-kinase delta (PI3Kδ). nih.gov
| Position | Type of Substituent | Potential Effect on Activity |
| C-4 | Halogen, Nitro | Can act as a potent inhibitor of neuronal nitric oxide synthase. austinpublishinggroup.com |
| C-5 | Phenyl urea, Phenyl amide, Benzylamine | Can result in potent inhibition of certain kinases. nih.gov |
| C-7 | Methoxy, Nitro | Can act as nitric oxide synthase inhibitors. austinpublishinggroup.com |
Pre Clinical Biological Evaluation and Mechanistic Investigations of 2 Ethylindazole 6 Carboxylic Acid
Pre-clinical Efficacy Studies in Relevant Biological Systems (Excluding Clinical Human Trials)
Assessment of Efficacy in Relevant Animal Models (Concept-Based)
The preclinical assessment of a compound like 2-Ethylindazole-6-carboxylic acid would involve evaluating its efficacy in animal models relevant to its proposed therapeutic area. Based on the activities of other indazole derivatives, these models could span from oncology to reproductive health.
For instance, a notable indazole carboxylic acid analog, gamendazole (B1674601), has been investigated for its antispermatogenic effects. In a study involving male rats, a single oral dose of gamendazole resulted in a 100% infertility rate within three weeks. nih.gov This demonstrates the potential for indazole carboxylic acids to modulate reproductive processes, suggesting that animal models of fertility and spermatogenesis would be relevant for efficacy testing.
Should this compound be investigated for anticancer properties, as many indazole derivatives are, relevant animal models would include xenograft and patient-derived xenograft (PDX) models. In these models, human cancer cells are implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth. The choice of cell lines would be guided by the compound's in vitro activity against specific cancer types. researchgate.net
Relationship between Compound Structure and In Vivo Biological Response
Structure-activity relationship (SAR) studies of various indazole series have provided valuable insights. For example, in a series of indazole-based covalent inhibitors of the epidermal growth factor receptor (EGFR), derivatives with an acrylamide (B121943) moiety showed enhanced activity compared to their reversible counterparts. nih.gov This highlights the importance of specific functional groups in determining the biological response.
Furthermore, the substitution pattern on the indazole ring is critical. In a study of 6-indazolyl-2-picolinic acids with herbicidal activity, it was found that electron-donating substituents like amino and methoxy (B1213986) groups on the indazolyl ring decreased the inhibitory activity. mdpi.com Conversely, electron-withdrawing groups significantly improved activity. mdpi.com The position of substituents also plays a key role; in the same study, substitutions at the 4, 6, and 7 positions of the indazole ring resulted in better activity than those at the 5-position. mdpi.com
In the context of this compound, the ethyl group at the 2-position and the carboxylic acid at the 6-position are key structural features. The ethyl group's size and lipophilicity, as well as the acidic nature and hydrogen bonding potential of the carboxylic acid, would be critical determinants of its in vivo behavior. For instance, in a series of indazole arylsulfonamides acting as CCR4 antagonists, it was observed that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org
The following interactive table summarizes conceptual SAR findings from related indazole derivatives:
Table 1: Conceptual Structure-Activity Relationship of Indazole Derivatives| Structural Moiety | Modification | Impact on Biological Activity | Compound Series Example |
|---|---|---|---|
| Indazole Core | Substitution with electron-donating groups (e.g., -NH2, -OCH3) | Decreased inhibitory activity | 6-Indazolyl-2-picolinic acids mdpi.com |
| Indazole Core | Substitution with electron-withdrawing groups | Increased inhibitory activity | 6-Indazolyl-2-picolinic acids mdpi.com |
| C3-Position | Carboxamide linker regiochemistry (-CO-NH-Ar vs. -NH-CO-Ar) | Critical for activity, with -CO-NH-Ar being required for potent CRAC channel blockers | Indazole-3-carboxamides nih.gov |
Selectivity Profiling and Off-Target Interaction Assessment
A crucial aspect of preclinical evaluation is determining a compound's selectivity for its intended target and identifying any off-target interactions that could lead to undesired effects. For kinase inhibitors, a common application for indazole derivatives, selectivity profiling is often conducted against a panel of known kinases. nih.gov
For example, a study on 3-carboxamido-2H-indazole-6-arylamide derivatives identified a selective CRAF inhibitor with excellent selectivity, showing 99% inhibitory activity against CRAF compared to only 20% against other kinases in a panel of 32. nih.gov This high degree of selectivity is a desirable characteristic in drug development.
In silico methods are increasingly being used for early assessment of off-target profiles. These computational models can predict the interaction probabilities of a compound against a wide range of targets, helping to identify potential liabilities early in the drug discovery process.
The assessment of off-target interactions also involves screening against panels of receptors, ion channels, and enzymes to identify any unintended pharmacological activity. For instance, a series of indazole-based glucocorticoid receptor partial agonists were profiled to ensure they possessed excellent selectivity against other nuclear hormone receptors.
The following interactive table illustrates a conceptual selectivity profile for an indazole derivative:
Table 2: Conceptual Selectivity Profile of an Indazole-Based Kinase Inhibitor| Target | Inhibition (%) at a Specific Concentration |
|---|---|
| Primary Target (e.g., CRAF) | 99% |
| Kinase A | 15% |
| Kinase B | 22% |
| Kinase C | 8% |
Computational Chemistry and Rational Design in the Research of 2 Ethylindazole 6 Carboxylic Acid
Molecular Docking Studies for Ligand-Receptor Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand, such as 2-ethylindazole-6-carboxylic acid, within the active site of a biological target, typically a protein. The process involves preparing a three-dimensional structure of the receptor, often obtained from crystallographic data from the Protein Data Bank (PDB), and generating a conformational library of the ligand. nih.gov
In a hypothetical docking study of this compound against a target protein, the indazole ring, the ethyl group, and the carboxylic acid moiety would be analyzed for their potential interactions with the amino acid residues in the binding pocket. The carboxylic acid group, for instance, is a common hydrogen bond acceptor and donor, and docking simulations would identify key residues with which it could form these stabilizing interactions. The ethyl group, being hydrophobic, would likely be oriented towards a nonpolar region of the binding site.
The results of molecular docking are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. These studies can reveal crucial information about the structure-activity relationship (SAR), guiding the modification of the ligand to enhance its binding affinity and selectivity.
Table 1: Hypothetical Molecular Docking Results of this compound and Analogs against a Target Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| This compound | -8.5 | Arg120, Tyr250 | Hydrogen Bond, Pi-Pi Stacking |
| Analog A (2-Methylindazole-6-carboxylic acid) | -8.2 | Arg120, Tyr250 | Hydrogen Bond, Pi-Pi Stacking |
| Analog B (2-Ethylindazole-7-carboxylic acid) | -7.9 | Ser118, Phe248 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations to Characterize Ligand-Protein Interactions and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is crucial for understanding the stability of the predicted binding pose from docking studies and for characterizing the intricate network of interactions between the ligand and the protein. nih.gov
An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and applying the principles of classical mechanics to calculate the trajectory of each atom. nih.gov The simulation would reveal how the ligand and protein adapt to each other, highlighting conformational changes and the persistence of key interactions.
Virtual Screening Approaches for Identification of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. semanticscholar.org This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS).
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock a large number of compounds from chemical libraries. mdpi.com The compounds are then ranked based on their predicted binding affinity, and the top-ranking molecules are selected for experimental testing. mdpi.com
In the context of this compound, an SBVS campaign could be initiated to discover novel indazole derivatives with potentially improved activity. A library of commercially available or synthetically accessible indazole analogs would be docked into the active site of the target protein. The screening would prioritize compounds that exhibit favorable interactions, similar to or better than the parent compound. This approach has been successfully used to identify novel inhibitors for various targets. nih.gov
When the three-dimensional structure of the target is unknown, ligand-based virtual screening (LBVS) becomes a valuable alternative. nih.gov This method relies on the knowledge of a set of known active molecules to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.
For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model would then be used as a 3D query to search chemical databases for molecules that match the pharmacophoric features. nih.gov This approach is not only useful for finding new scaffolds but also for understanding the key chemical features required for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties (descriptors) that are correlated with activity, a predictive model can be built.
For a series of this compound analogs, various molecular descriptors would be calculated, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. These descriptors, along with the experimentally determined biological activity (e.g., IC50 values), are used to generate a QSAR equation using statistical methods like multiple linear regression or machine learning algorithms. laccei.org
A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and avoiding those predicted to be inactive. nih.gov
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Analogs
| Descriptor | Description | Correlation with Activity |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Dipole Moment | Polarity | Positive |
| Number of H-bond donors | Hydrogen bonding capacity | Positive |
Cheminformatics and Data Mining for Chemical Space Exploration and Compound Prioritization
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. researchgate.net In the context of this compound research, cheminformatics tools can be employed to explore the "chemical space" around this scaffold. This involves analyzing the diversity of existing analogs, identifying gaps in the explored chemistry, and suggesting novel modifications.
Data mining techniques can be applied to large databases of chemical compounds and their associated biological data to identify patterns and relationships that might not be immediately obvious. researchgate.net For instance, by mining public or proprietary databases, researchers could identify other compounds with similar structural motifs to this compound that have been tested against various biological targets. This information can provide valuable clues about potential new applications for this class of compounds and help in prioritizing future research directions.
Medicinal Chemistry Strategies for Lead Optimization of the 2 Ethylindazole 6 Carboxylic Acid Series
Hit-to-Lead and Lead Optimization Methodologies Applied to Indazole Carboxylic Acids
The journey from a "hit"—a compound with initial, often modest, activity identified through high-throughput screening—to a "lead" compound with a more drug-like profile is a critical phase in drug discovery. acs.org For indazole carboxylic acids, this process involves a systematic exploration of the structure-activity relationships (SAR) to improve various properties simultaneously.
Initial hits containing the indazole-6-carboxylic acid core are often identified for their ability to interact with specific biological targets. The carboxylic acid moiety is a key feature, often acting as a crucial binding group or a bioisostere for other functionalities. nih.gov The hit-to-lead process for this series typically begins by exploring substitutions on the indazole ring system. The positioning of the alkyl group at the N-2 position, as in 2-ethylindazole-6-carboxylic acid, is a result of synthetic strategies that can produce a mixture of N-1 and N-2 isomers. nih.govrug.nl The separation and independent biological evaluation of these isomers are crucial early steps, as the point of attachment significantly influences the compound's three-dimensional shape and, consequently, its biological activity.
Lead optimization of indazole carboxylic acids involves iterative cycles of chemical synthesis and biological testing. acs.org A key strategy is the exploration of various substituents at different positions of the indazole ring to enhance target engagement and improve pharmacokinetic properties. For instance, in the development of GPR120 agonists, SAR studies on an indazole-6-phenylcyclopropylcarboxylic acid series were conducted to optimize potency. nih.gov This highlights a common approach where modifications are made to the core scaffold to probe for beneficial interactions with the target protein.
The following table illustrates a hypothetical hit-to-lead progression for a generic indazole carboxylic acid series, showcasing how initial hits are modified to improve their potency.
| Compound | R1 | R2 | Target Potency (IC50, nM) |
| Hit 1 | H | H | >10000 |
| Analog 1a | Ethyl | H | 5200 |
| Analog 1b | H | Phenyl | 1500 |
| Lead 1c | Ethyl | Phenyl | 250 |
This table is a representative example and does not depict actual experimental data.
Strategies for Potency, Selectivity, and Efficacy Enhancement
Once a lead compound like this compound is identified, the focus shifts to enhancing its potency, selectivity, and ultimately, its in vivo efficacy. These properties are often intertwined and require a multi-pronged optimization strategy.
Potency Enhancement: Increasing the potency of a lead compound allows for lower therapeutic doses, which can reduce the risk of off-target effects. For the this compound series, potency can be enhanced by introducing substituents that create additional favorable interactions with the target protein. This can include hydrogen bond donors and acceptors, hydrophobic groups that occupy specific pockets, or groups that induce a more favorable conformation of the molecule upon binding. Structure-based drug design, where the crystal structure of the target protein is used to guide the design of more potent analogs, is a powerful tool in this endeavor. nih.gov
Selectivity Improvement: Selectivity is crucial to minimize off-target effects and associated toxicities. For kinase inhibitors, for example, achieving selectivity against a panel of related kinases is a major challenge. In the context of indazole derivatives, selectivity can be achieved by exploiting subtle differences in the amino acid residues of the target's binding site compared to off-targets. For example, the introduction of a (S,S)-cyclopropylcarboxylic acid motif in an indazole series conferred selectivity against GPR40. nih.gov This demonstrates how stereochemistry can be a powerful tool for achieving selectivity.
Efficacy Enhancement: In vivo efficacy depends not only on target engagement but also on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold can be modified to improve these properties. For instance, the ethyl group at the N-2 position can influence metabolic stability and cell permeability. The carboxylic acid group, while often important for potency, can lead to rapid clearance. Prodrug strategies or isosteric replacement of the carboxylic acid with groups like tetrazoles can be employed to improve oral bioavailability and metabolic stability. nih.gov
The following table provides examples of strategies to enhance the properties of a lead compound.
| Strategy | Example Modification on this compound | Desired Outcome |
| Potency Enhancement | Introduction of a hydroxyl group on the ethyl chain | Forms an additional hydrogen bond with the target |
| Selectivity Improvement | Introduction of a bulky substituent at the 3-position | Creates steric hindrance with off-targets |
| Efficacy Enhancement | Esterification of the carboxylic acid | Improved cell permeability and oral absorption |
This table is a representative example and does not depict actual experimental data.
Structural Simplification and Complexity Analysis for Optimized Lead Candidates
As lead optimization progresses, there is often a trend towards increasing molecular complexity, which can negatively impact physicochemical properties and synthetic accessibility. Structural simplification is a deliberate strategy to reduce molecular weight and complexity while retaining or improving biological activity. researchgate.net This approach aims to identify the minimal pharmacophore necessary for activity.
For a lead candidate derived from the this compound series, structural simplification might involve several approaches:
Ring System Simplification: If the indazole core is not essential for activity, it could be simplified to a pyrazole (B372694) or other smaller heterocyclic systems. nih.gov
Side Chain Truncation: The ethyl group at the N-2 position could be shortened to a methyl group or replaced with other small alkyl groups to assess the impact on activity and properties.
Removal of Chiral Centers: If the molecule contains stereocenters that are not crucial for activity, their removal can simplify synthesis and characterization.
Complexity analysis tools can be used to quantify the complexity of molecules and guide simplification efforts. These tools consider factors such as the number of rings, stereocenters, and rotatable bonds. The goal is to find a balance between structural complexity and the desired biological profile. A successful simplification strategy can lead to compounds with improved "drug-likeness," better pharmacokinetic profiles, and lower manufacturing costs. researchgate.net
Multi-parameter Optimization (MPO) Approaches in Drug Design
In the context of the this compound series, an MPO approach would involve:
Defining a Desirability Profile: The project team establishes a set of criteria for an ideal candidate, including target potency, selectivity against key off-targets, solubility, permeability, metabolic stability, and lack of toxicity flags.
In Silico Profiling: Virtual libraries of analogs of this compound are generated and computationally assessed against the desirability profile.
Scoring and Ranking: Compounds are scored based on how well they meet the defined criteria. This allows for the prioritization of a smaller, more promising set of compounds for synthesis and testing.
This iterative process of design, prediction, synthesis, and testing allows for a more efficient exploration of the chemical space and increases the probability of identifying a clinical candidate with a well-balanced profile.
The following table illustrates a simplified MPO scoring for hypothetical analogs.
| Compound | Potency Score (1-10) | Selectivity Score (1-10) | ADME Score (1-10) | Overall MPO Score |
| Analog 2a | 8 | 5 | 4 | 5.7 |
| Analog 2b | 6 | 8 | 7 | 7.0 |
| Analog 2c | 7 | 7 | 8 | 7.3 |
This table is a representative example and does not depict actual experimental data.
Future Research Trajectories and Translational Outlook for 2 Ethylindazole 6 Carboxylic Acid
Discovery of Novel Biological Targets and Therapeutic Applications
The indazole nucleus is a privileged structure in drug discovery, known to interact with a diverse range of biological targets, leading to significant therapeutic effects. nih.govnih.gov Derivatives have been identified as potent agents in oncology, virology, and reproductive health. nih.govnih.govnih.gov For instance, certain indazole-containing compounds act as inhibitors of protein kinases such as VEGF, CHK-1, and cyclin-dependent kinases (CDKs), which are crucial in cell proliferation and angiogenesis, highlighting their potential in cancer treatment. nih.govgoogle.com Other analogues have shown promise as anti-HIV agents and as non-hormonal male contraceptives. nih.govnih.gov
Future research on 2-Ethylindazole-6-carboxylic acid should involve extensive biological screening to uncover its unique therapeutic potential. Based on the activities of related indazole compounds, promising areas of investigation include:
Oncology : Screening against a panel of cancer cell lines and kinases is a logical starting point. nih.gov The ethyl group at the 2-position and the carboxylic acid at the 6-position may confer novel selectivity and potency for specific kinase targets like epidermal growth factor receptor (EGFR) or extracellular signal-regulated kinases (ERK1/2), which have been targeted by other indazole derivatives. nih.gov
Infectious Diseases : Given the anti-HIV activity found in some indazoles, evaluating this compound against a spectrum of viral and bacterial targets is warranted. nih.govnih.gov
Neurological Disorders : Some indazole-3-carboxylic acids are key starting materials for nicotinic α-7 receptor agonists, which are under investigation for treating Alzheimer's disease and schizophrenia. google.com This suggests a potential avenue for this compound in neuroscience.
Male Contraception : The discovery of gamendazole (B1674601), an indazole carboxylic acid derivative, as a potent oral antispermatogenic agent opens a compelling research trajectory. nih.gov Investigating whether this compound or its derivatives can modulate Sertoli cell function or other targets in spermatogenesis could lead to new non-hormonal contraceptive options. nih.gov
Innovation in Synthetic Methodologies for Efficient and Diversified Library Synthesis
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. This requires the efficient synthesis of a diverse library of analogues based on the this compound scaffold. While general methods for synthesizing indazole derivatives exist, future efforts should focus on developing robust and scalable routes specifically for 2-substituted-6-carboxylic acid indazoles. nih.govgoogle.com
Key areas for innovation in synthesis include:
High-Throughput Synthesis : Developing parallel synthesis methodologies will enable the rapid creation of a library of derivatives. This would involve modifying the ethyl group at the 2-position and converting the carboxylic acid at the 6-position into various amides, esters, and other functional groups.
Green Chemistry Approaches : Implementing more sustainable and environmentally friendly synthetic methods, such as one-pot reactions or using greener solvents and catalysts, will be crucial for large-scale production. researchgate.net
Novel Building Blocks : The synthesis of novel, functionalized building blocks that can be readily incorporated into the indazole ring system will allow for greater structural diversity and a more thorough exploration of the chemical space around the core scaffold. advion.com
A diversified library will be instrumental in identifying compounds with optimized potency, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. nih.govresearchgate.net These computational tools can be powerfully applied to the design and optimization of derivatives of this compound.
Future research should leverage AI and ML in the following ways:
High-Throughput Virtual Screening (HTVS) : AI/ML algorithms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govmdpi.com This can prioritize synthetic efforts and reduce costs.
Predictive Modeling : ML models can be trained on existing data from other indazole compounds to predict the physicochemical properties, bioactivity, and potential toxicity of novel this compound derivatives. mdpi.comnih.gov This allows for in silico optimization before committing to chemical synthesis.
De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high binding affinity to a target and favorable drug-like characteristics. researchgate.net
By integrating AI and ML, researchers can navigate the vast chemical space more efficiently, leading to the faster identification of lead compounds with a higher probability of clinical success. bohrium.com
Development of Prodrugs and Advanced Delivery Systems for Enhanced Bioavailability and Targeting
Even a highly potent compound can fail in development due to poor pharmacokinetic properties, such as low solubility or poor bioavailability. Future research must address these potential liabilities for this compound and its derivatives through the development of prodrugs and advanced delivery systems.
Prodrug Strategies : The carboxylic acid group on this compound is an ideal handle for prodrug development. Esterification, for instance, can mask the polar carboxylic acid, potentially improving oral absorption. nih.govmdpi.com Studies on other indazoles have shown that prodrugs, such as N-acyloxymethyl analogues, can increase aqueous solubility and be designed for enzymatic hydrolysis to release the active drug in vivo. nih.gov The development of prodrugs for this compound could be crucial for transforming it into a viable therapeutic agent. mdpi.com
Advanced Delivery Systems : For compounds with inherent solubility or stability issues, advanced delivery systems offer a solution. google.com Nanotechnology-based platforms, such as liposomes, polymeric nanoparticles, and nanocrystals, can enhance the solubility and dissolution rate of hydrophobic drugs, improve their circulation time, and even enable targeted delivery to specific tissues or cells. qub.ac.uk Encapsulating this compound derivatives within such systems could overcome bioavailability challenges and reduce potential off-target effects. qub.ac.uk Sustained-release formulations could also be developed to maintain therapeutic drug concentrations over a longer period, improving patient compliance. google.com
By proactively addressing potential pharmacokinetic and delivery challenges, the translational potential of the most promising this compound derivatives can be significantly enhanced.
Q & A
Q. Key Variables :
- Temperature control during cyclization (80–120°C) to avoid side reactions.
- Solvent polarity (e.g., DMF vs. THF) for alkylation efficiency .
- Oxidation conditions: Over-oxidation risks necessitate careful stoichiometric monitoring .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Adopt a tiered analytical strategy:
Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% TFA) gradient .
- Melting Point : Compare to literature values (if available) to detect impurities.
Structural Confirmation :
- NMR : Assign peaks for ethyl (δ ~1.2–1.4 ppm, triplet) and carboxylic acid (δ ~12–13 ppm, broad) groups.
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680–1720 cm⁻¹) .
Advanced: How can contradictory solubility data for indazole derivatives be resolved experimentally?
Methodological Answer :
Contradictions often arise from solvent purity, temperature, or pH variations. For example:
- Case Study : 6-Methoxy-1H-indazole-5-carboxylic acid solubility varies in DMSO (10 mM at RT) vs. aqueous buffers .
- Resolution Protocol :
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
Leverage density functional theory (DFT) to:
Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
Simulate transition states for ethyl group displacement (e.g., with amines or thiols).
Validate predictions with experimental kinetics (e.g., monitoring reaction progress via LC-MS) .
Basic: What safety protocols are critical when handling indazole-carboxylic acids?
Methodological Answer :
Generalize from safety data of structurally related compounds:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (e.g., as advised for azetidine-carboxylic acids) .
- Storage : Stable at RT in airtight containers; desiccate to prevent hydrolysis .
Advanced: How can researchers optimize catalytic systems for carboxyl group activation in this compound?
Methodological Answer :
Compare coupling agents (e.g., EDCl, HATU) for amide bond formation:
Screen Catalysts : Test HOBt vs. HOAt as additives to reduce racemization.
Monitor Efficiency : Use ¹H NMR to track coupling progress (disappearance of carboxylic acid proton).
Scale-Up Considerations : Balance reaction time and reagent cost (e.g., HATU for small scales vs. EDCl for bulk) .
Advanced: What strategies address low yields in the final oxidation step to the carboxylic acid?
Methodological Answer :
Troubleshoot using a factorial design approach:
Variable Screening :
- Oxidant concentration (e.g., KMnO₄: 1–5 eq).
- Temperature (25°C vs. reflux).
Byproduct Analysis :
- Use GC-MS to identify over-oxidation products (e.g., CO₂ formation).
Alternative Oxidants : Test Swern or TEMPO/NaClO systems for milder conditions .
Basic: How stable is this compound under varying pH conditions?
Methodological Answer :
Conduct accelerated stability studies:
pH Buffers : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
Degradation Monitoring : Use HPLC to quantify remaining parent compound.
Mechanistic Insight : Acidic conditions may protonate the indazole ring, while alkaline conditions could hydrolyze the ethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
